molecular formula C41H66O13 B028354 Soyasaponin IV CAS No. 108906-97-4

Soyasaponin IV

Cat. No. B028354
M. Wt: 767 g/mol
InChI Key: LASVNNIDKPXXMG-AOTOZEHFSA-N
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Description

Soyasaponin IV is a triterpenoid saponin . It has been found in various plants such as Impatiens siculifer and Glycine max . It has been reported to have hepatoprotective and antimutagenic activities .


Chemical Reactions Analysis

Soyasaponin IV has been found to exhibit anti-tumor effects. It has been shown to reduce tumor weight and volume in Ehrlich ascites carcinoma bearing mice . It also modulates monocyte vascular endothelial growth factor (VEFG) and nuclear factor kappa B (NF-κB) pathways .


Physical And Chemical Properties Analysis

Soyasaponin IV is a triterpenoid saponin with a molecular formula of C41H66O13 and a molecular weight of 767.0 g/mol . More detailed physical and chemical properties can be found in the referenced material .

Scientific Research Applications

  • Anti-Inflammatory and Anti-Cancer Effects : Soyasaponins, including Soyasaponin IV, exhibit anti-inflammatory, anti-coagulation, anti-mutagenesis, and anti-tumor effects. These effects are attributed to mechanisms such as decreasing sialic acid levels, inhibiting protein kinase activity, interfering with the cell cycle, and disrupting cell membranes (Hu, 2013).

  • Potential as New Drug Resources : The extensive biological activities and pharmacological values of soyasaponins make them potential resources for developing new drugs, particularly for treating angiocardiopathy and inhibiting cancer (Qian et al., 1999).

  • Induction of Apoptosis in Cancer Cells : Studies have shown that Soyasaponin I and III can induce apoptosis in Hep-G2 cells, contributing to their bioactive and chemopreventive properties (Zhang & Popovich, 2010).

  • Inhibition of Inflammatory Pathways : Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of the PI3K/Akt/NF-kB pathway (Zha et al., 2014).

  • Diverse Applications in Plant and Human Health : Soyasaponins have applications in plant defense, rhizosphere microbial interactions, biosynthetic regulation, compound production, and various immunological effects, showing potential for therapeutic use (Yates et al., 2021).

  • Hepatoprotective Actions : Soyasaponin IV has been found to have more effective hepatoprotective actions than other soyasaponins, particularly due to its disaccharide group (Kinjo et al., 1998).

  • Anti-Obesity and Metabolic Disorder Prevention : Soyasaponin Ab, for example, shows potential in preventing postmenopausal obesity by promoting weight loss and reducing fat accumulation (Kim et al., 2019).

  • Antiviral Properties : Some soyasaponins exhibit inhibitory effects on various viruses, including herpes simplex and human immunodeficiency virus (Hayashi et al., 1997).

  • Anti-Adipogenic Effects : Soyasaponins, such as Aa and Ab, inhibit adipocyte differentiation and the expression of adipogenic marker genes, offering potential in obesity treatment (Yang et al., 2015).

  • Amelioration of Colitis : Soyasaponin I has shown effectiveness in attenuating colitis by inhibiting specific inflammatory pathways (Lee et al., 2010).

Safety And Hazards

According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours of Soyasaponin IV. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)16-21-20-8-9-24-38(4)12-11-26(39(5,19-42)23(38)10-13-41(24,7)40(20,6)15-14-37(21,3)25(44)17-36)52-35-32(29(47)28(46)31(53-35)33(49)50)54-34-30(48)27(45)22(43)18-51-34/h8,21-32,34-35,42-48H,9-19H2,1-7H3,(H,49,50)/t21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31-,32+,34-,35+,37+,38-,39+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASVNNIDKPXXMG-AOTOZEHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317179
Record name Soyasaponin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soyasaponin IV

CAS RN

108906-97-4
Record name Soyasaponin IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108906-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Soyasaponin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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